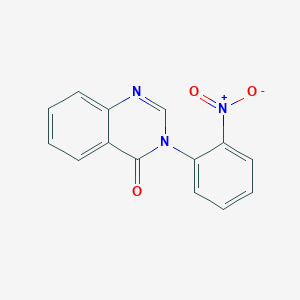

3-(2-Nitrophenyl)quinazolin-4-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

154642-82-7 |

|---|---|

Molecular Formula |

C14H9N3O3 |

Molecular Weight |

267.24 g/mol |

IUPAC Name |

3-(2-nitrophenyl)quinazolin-4-one |

InChI |

InChI=1S/C14H9N3O3/c18-14-10-5-1-2-6-11(10)15-9-16(14)12-7-3-4-8-13(12)17(19)20/h1-9H |

InChI Key |

OSXUBIXLFJGLBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=CC=C3[N+](=O)[O-] |

solubility |

35.9 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 3-(2-Nitrophenyl)quinazolin-4-one and its Analogs

The construction of the this compound framework has been accomplished through several classical and contemporary synthetic routes. These methods often involve the formation of the pyrimidinone ring onto a pre-existing benzene (B151609) structure.

Reductive Cyclization Approaches to Related Structures

Reductive cyclization is a powerful strategy for the synthesis of nitrogen-containing heterocycles. In the context of quinazolinone synthesis, this approach typically involves the reduction of a nitro group to an amine, which then undergoes intramolecular cyclization. For the synthesis of related quinazolinone structures, a common starting material is a 2-nitrobenzoyl derivative. The reduction of the nitro group, often with reagents like iron in acetic acid or catalytic hydrogenation, generates an in-situ amino group that can react with a suitable functional group to form the quinazolinone ring. organic-chemistry.org For instance, the tandem condensation of a cyanoimidate with an amine followed by reductive cyclization using an iron-HCl system has proven to be an efficient route to N4-substituted 2,4-diaminoquinazolines, which can be further transformed into quinazolinones. organic-chemistry.org While not a direct synthesis of this compound, this methodology highlights the principle of using a nitro group as a precursor to the key amine functionality required for cyclization.

Cyclocondensation Reactions Utilizing Isatoic Anhydride (B1165640)

Isatoic anhydride is a versatile and widely used precursor for the synthesis of a variety of quinazolinone derivatives due to its reactive nature. researchgate.netnih.gov The reaction of isatoic anhydride with a primary amine, in this case, 2-nitroaniline (B44862), would be a direct approach to this compound. This reaction proceeds through the nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, leading to the opening of the anhydride ring to form an intermediate 2-aminobenzoyl amide. Subsequent intramolecular cyclization with the elimination of water affords the desired quinazolinone. researchgate.net This method is often facilitated by acid or base catalysis and can be performed under various reaction conditions, including conventional heating or microwave irradiation. researchgate.net The versatility of this approach allows for the introduction of a wide range of substituents on both the quinazolinone ring and the N-3 phenyl ring by simply varying the substituted isatoic anhydride and the primary amine. nih.govacademie-sciences.fr

| Starting Materials | Reaction Conditions | Product | Key Features |

|---|---|---|---|

| Isatoic Anhydride, Primary Amine, Aldehyde | Catalyst (e.g., p-TsOH, Bi(NO3)3·5H2O), Solvent (e.g., EtOH, solvent-free) | 2,3-Disubstituted-2,3-dihydroquinazolin-4(1H)-ones | One-pot, three-component reaction; high atom economy. academie-sciences.frorgchemres.org |

| Isatoic Anhydride, Amine | Heating, often with a catalyst | 3-Substituted quinazolin-4(3H)-ones | Direct and versatile method for N-3 substitution. researchgate.net |

Benzoxazinone (B8607429) Intermediate Pathways

Another well-established route to 3-substituted quinazolinones involves the use of a 2-substituted-4H-3,1-benzoxazin-4-one intermediate. uomosul.edu.iqmongoliajol.info This intermediate is typically prepared from anthranilic acid and an appropriate acylating agent. For the synthesis of a precursor to this compound, one could envision the reaction of anthranilic acid with an activated derivative of a suitable carboxylic acid. The resulting benzoxazinone can then be treated with 2-nitroaniline. The reaction proceeds by the nucleophilic attack of the amine on the carbonyl group of the benzoxazinone, leading to ring opening and subsequent recyclization to form the quinazolinone ring system. researchgate.netresearchgate.net This two-step approach offers a high degree of flexibility in the synthesis of various quinazolinone derivatives. uomosul.edu.iq

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building complex molecules in a single step from three or more starting materials. mdpi.comresearchgate.net The synthesis of quinazolinone derivatives, including structures analogous to this compound, has been successfully achieved using MCRs. mdpi.comnih.gov A common MCR approach involves the condensation of an anthranilamide, an aldehyde, and an isocyanide (Ugi reaction) or the reaction of isatoic anhydride, a primary amine, and an aldehyde. nih.govacs.orgresearchgate.net For example, a three-component reaction between isatoic anhydride, 2-nitroaniline, and an aldehyde could potentially lead to a 2-substituted-3-(2-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one, which could then be oxidized to the desired quinazolinone. orgchemres.org These one-pot procedures are highly convergent and offer significant advantages in terms of step-economy and operational simplicity. mdpi.comresearchgate.net

Advanced Synthetic Strategies and Catalytic Approaches for Quinazolinones

In recent years, the development of advanced synthetic methods, particularly those employing transition-metal catalysis, has provided more efficient and versatile routes to quinazolinone scaffolds.

Transition-Metal Catalyzed N-Heterocyclization

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and quinazolinones are no exception. nih.govrsc.orgmdpi.comresearchgate.net Palladium- and copper-catalyzed reactions have been extensively developed for the construction of the quinazolinone ring system. researchgate.netresearchgate.netacs.org These methods often involve C-N bond formation through cross-coupling reactions. For instance, a palladium-catalyzed carbonylation and reductive N-heterocyclization of a suitable nitroaromatic precursor could be envisioned for the synthesis of the quinazolinone core. researchgate.net Similarly, copper-catalyzed domino reactions of 2-halobenzamides with amines have been shown to be an efficient route to quinazolinone derivatives. acs.orgmdpi.com These catalytic systems often exhibit high functional group tolerance and can proceed under milder reaction conditions compared to classical methods. rsc.orgmdpi.com

| Catalyst | Starting Materials | Reaction Type | Key Advantages |

|---|---|---|---|

| Palladium Complexes | 2-Haloanilines, CO, Amines | Carbonylative Amination/Cyclization | High efficiency, good functional group tolerance. mdpi.comresearchgate.net |

| Copper Salts (e.g., CuBr, CuI) | 2-Halobenzamides, Amines | Ullmann-type Coupling/Cyclization | Cost-effective, environmentally benign oxidants (e.g., air). acs.orgmdpi.com |

| Ruthenium Complexes | 2-Aminobenzonitriles, Alcohols | Dehydrogenative Coupling | Atom economical, generates H2 as a byproduct. mdpi.com |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a significant tool in medicinal chemistry, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. rsc.org This technique has been successfully applied to the synthesis of various quinazolinone derivatives. The application of microwave irradiation facilitates the rapid and efficient synthesis of 2,3-disubstituted quinazolin-4-ones through the condensation of a benzoxazinone intermediate with various amines. This methodology offers a facile and efficient route to these compounds in very good yields.

One notable example involves a solvent-free approach, which aligns with the principles of green chemistry. In a relevant synthesis, anthranilic acid is reacted with 4-chloro-3-nitro benzoylchloride to produce 2-(4-chloro-3-nitrophenyl)-4H-3,1-benzoxazin-4-one. This intermediate is then treated with hydrazine (B178648) hydrate (B1144303) to yield 3-amino-2-(4-chloro-3-nitrophenyl) quinazolin-4(3H)-one. The final step, involving the reaction with various urea derivatives, is carried out under microwave irradiation in the presence of ethanol, demonstrating the utility of this technology in generating a library of quinazolinone-based condensed heterocycles. Microwave irradiation in this context contributes to a better yield of the product with a shorter reaction time and minimal byproducts.

The general advantages of using microwave radiation for the synthesis of quinazolinone derivatives include a reduction in reaction time, procedural simplicity, cleaner reactions, and easy work-up, leading to improved yields. A reported green microwave-assisted synthesis of quinazolinone was performed in two steps, highlighting the efficiency of this approach. rsc.org The use of a bio-sourced solvent like pinane has also been explored in the microwave-assisted synthesis of quinazolinone precursors, further enhancing the green credentials of the process. rsc.org

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Quinazolinone Derivatives

| Parameter | Microwave-Assisted Synthesis | Conventional Heating |

|---|---|---|

| Reaction Time | Minutes nih.gov | Hours rsc.org |

| Yield | High to Excellent rsc.org | Variable, often lower |

| Byproducts | Minimal | Often requires extensive purification |

| Energy Consumption | Lower | Higher |

Solvent-Free and Green Chemistry Methodologies

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. researchgate.netmdpi.com For the synthesis of quinazolinone derivatives, several green approaches have been developed, including solvent-free reactions and the use of deep eutectic solvents. researchgate.net A one-pot, one-step reaction of anthranilic acid, amines, and an orthoester in a microwave reactor represents a green chemistry approach to 3-substituted-quinazolin-4(3H)-ones. researchgate.net

Another green methodology involves a two-step reaction for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. researchgate.net This process utilizes a choline chloride:urea deep eutectic solvent (DES), which is a biodegradable and low-cost alternative to conventional volatile organic solvents. researchgate.net The synthesis first involves the conventional preparation of a benzoxazinone intermediate, which is then reacted with corresponding amines in the DES to furnish the desired products. researchgate.net These procedures are based on green principles with the aim of developing synthetic routes for potential therapeutic agents. researchgate.net

Solvent-free synthesis under microwave irradiation is another effective green chemistry technique for preparing quinazolinones. This method not only eliminates the need for a solvent but also accelerates the reaction, leading to higher yields in a shorter time frame. The combination of solvent-free conditions and microwave assistance is a powerful strategy for the environmentally benign synthesis of heterocyclic compounds. nih.gov

Aza-Wittig Mediated Annulation

The Aza-Wittig reaction is a powerful tool for the construction of nitrogen-containing heterocyclic compounds. ujpronline.com This reaction involves the tandem Staudinger reaction of an azide with a phosphine to form an iminophosphorane, followed by an intramolecular reaction with an electrophile, such as an ester or amide, to effect cyclization. semanticscholar.org This methodology has been generalized for the quinazolinone annulation of lactams. semanticscholar.org

The process typically begins with the acylation of an amide with 2-azidobenzoyl chloride. The resulting intermediate, upon treatment with a phosphine (e.g., triphenylphosphine), undergoes the Staudinger reaction to form an iminophosphorane. This is followed by an intramolecular aza-Wittig reaction where the iminophosphorane nitrogen attacks the amide carbonyl, leading to the formation of the quinazolinone ring system. semanticscholar.org This protocol has been successfully applied to the synthesis of various fused quinazolinone alkaloids. semanticscholar.org A catalytic version of the aza-Wittig reaction has also been developed, where the triphenylphosphine oxide byproduct is reduced in-situ, allowing for the use of a catalytic amount of triphenylphosphine. ujpronline.com

Derivatization and Functionalization of the this compound Core

Synthesis of Substituted Analogs and Hybrid Molecules

The this compound core can be readily derivatized to produce a wide range of substituted analogs and hybrid molecules. For instance, the synthesis of 2-substituted quinazolines can be achieved starting from 2-methoxybenzoic acid or 3-methoxy-2-naphthoic acid. mdpi.com The introduction of a nitro group at various positions of the quinazolinone scaffold is also a common strategy for creating analogs. For example, 2-(3-methoxynaphthalen-2-yl)-8-nitroquinazolin-4(3H)-one has been synthesized from 2-amino-3-nitrobenzoic acid. mdpi.com

Hybrid molecules incorporating the quinazolinone scaffold with other pharmacologically active moieties have also been developed. A series of quinazolin-4-one-morpholine hybrids have been synthesized from methyl anthranilate and evaluated for their biological activities. Additionally, quinazolin-4-one/3-cyanopyridin-2-one hybrids have been designed and synthesized as dual inhibitors of specific biological targets. mdpi.com The synthesis of these hybrids often involves multi-step reaction sequences, starting from readily available materials like anthranilic acid. mdpi.com

Integration with Diverse Heterocyclic Scaffolds (e.g., Thiazole, Pyrazole, Thiourea)

The fusion of the this compound core with other heterocyclic systems like thiazole, pyrazole, and thiourea has been explored to generate novel chemical entities with potentially enhanced biological properties.

Thiazole Hybrids: Quinazolinone-thiazole hybrids have been synthesized by reacting a primary amine containing a thiazole ring with various benzoxazinones. nih.govnih.gov For example, 2-substituted-6-nitro-3-(2-(2-phenylthiazole-4-yl)ethyl)quinazolin-4(3H)-ones have been prepared by refluxing the appropriate benzoxazinone with 2-phenyl-4-(2-aminoethyl)thiazole. nih.gov The thiazole amine itself is synthesized via a multi-step process, often starting from phthalimide in a Gabriel-type synthesis followed by a Hantzsch thiazole synthesis. nih.govnih.gov

Pyrazole Hybrids: The synthesis of quinazolinone derivatives containing a pyrazole moiety often involves the diazotization of an amino-substituted quinazolinone, followed by coupling with an active methylene compound to form a hydrazono intermediate. ekb.egnih.gov This intermediate can then be cyclized with hydrazine hydrate or a substituted hydrazine to afford the pyrazole-containing quinazolinone. ekb.egnih.gov For instance, 3-(4-aminophenyl)-2-methyl-3H-quinazolin-4-one can be diazotized and reacted with ethyl acetoacetate to give a hydrazono derivative, which upon treatment with hydrazine, yields a pyrazolin-5-one derivative of the 3H-quinazolin-4-one. nih.gov

Thiourea Derivatives: Urea and thiourea moieties can be incorporated into the quinazolinone scaffold to create novel derivatives. For example, quinazolin-4(3H)-ones bearing a urea functionality have been synthesized and evaluated as potential enzyme inhibitors. The synthesis of these derivatives can involve the reaction of a 2-mercapto-3-phenylquinazolin-4(3H)-one with an appropriate electrophile containing a urea or thiourea precursor.

Introduction of Various Chemical Moieties for Structural Diversity

Structural diversity in the this compound framework can be achieved by introducing a variety of chemical moieties at different positions of the quinazolinone ring system.

Substitution at the 2-position: The 2-position of the quinazolinone ring is a common site for modification. This can be achieved by starting with a substituted anthranilic acid or by reacting a 2-mercaptoquinazolinone with various electrophiles. nih.gov For example, 2-alkylthio derivatives can be prepared from the corresponding 2-thioxo-quinazolinone. researchgate.net

Substitution at the 3-position: The 3-position can be functionalized by reacting a benzoxazinone intermediate with a diverse range of primary amines. This allows for the introduction of various aryl, alkyl, and heterocyclic groups.

Substitution on the Benzene Ring: The benzene ring of the quinazolinone core can be substituted with various groups like halogens (bromo, iodo), nitro, and methyl groups. nih.govresearchgate.net These substitutions can be introduced by starting with an appropriately substituted anthranilic acid.

Hybridization with other Scaffolds: As discussed previously, linking the quinazolinone core to other heterocyclic systems or functional moieties is a powerful strategy for generating structural diversity. mdpi.comnih.gov This can lead to the development of multi-target agents with unique pharmacological profiles.

Table 2: Examples of Derivatization of the Quinazolinone Core

| Position of Derivatization | Introduced Moiety/Scaffold | General Synthetic Approach |

|---|---|---|

| 2-position | Alkyl, Aryl, Heterocyclyl | Reaction of anthranilic acid/amide with corresponding acid chlorides, anhydrides, or nitriles. |

| 3-position | Alkyl, Aryl, Heterocyclyl-alkyl | Reaction of 2-substituted benzoxazinone with primary amines. |

| Quinazolinone Core | Thiazole | Reaction of benzoxazinone with a thiazole-containing amine. nih.govnih.gov |

| Quinazolinone Core | Pyrazole | Diazotization of an amino-quinazolinone followed by coupling and cyclization. ekb.egnih.gov |

| Quinazolinone Core | Urea/Thiourea | Reaction of an amino- or mercapto-quinazolinone with isocyanates or isothiocyanates. |

Mechanistic Investigations of Chemical Transformations

The chemical reactivity of this compound is significantly influenced by the presence of the ortho-nitro group on the N-3 phenyl substituent. This functionality serves as a key reactive site, particularly in intramolecular cyclization reactions, which are a prominent class of transformations for this compound. Mechanistic investigations have largely centered on the reductive cyclization of related 2-(2-nitrophenyl) substituted heterocyclic systems, providing a strong basis for understanding the transformations of this compound.

One of the most well-understood transformations is the reductive cyclization to form tetracyclic systems. This reaction proceeds through the reduction of the nitro group to a nitroso, hydroxylamino, or amino group, which then acts as a nucleophile, attacking the C-4 carbonyl carbon of the quinazolinone ring. Subsequent dehydration leads to the formation of a new heterocyclic ring.

A plausible mechanism for the reductive cyclization of this compound to yield benzimidazo[1,2-c]quinazoline is depicted below. The initial step involves the reduction of the nitro group. This can be achieved using various reducing agents, such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation. The choice of reducing agent can influence the reaction pathway and the intermediates formed.

For instance, the reduction can proceed stepwise, first to the nitroso derivative, then to the hydroxylamine, and finally to the amine. Each of these intermediates is capable of undergoing intramolecular cyclization. The cyclization of the amino intermediate is often rapid and leads to a stable tetracyclic aromatic product.

Table 1: Plausible Intermediates in the Reductive Cyclization of this compound

| Intermediate | Structure | Role in Mechanism |

| 3-(2-Nitrosophenyl)quinazolin-4-one | Product of initial nitro group reduction. Can undergo cyclization. | |

| 3-(2-Hydroxylaminophenyl)quinazolin-4-one | Further reduction product. Can undergo cyclization. | |

| 3-(2-Aminophenyl)quinazolin-4-one | Final reduction product before cyclization. Acts as a potent nucleophile. | |

| Dihydro-benzimidazo[1,2-c]quinazolin-6-one | Initial cyclized product from the attack of the amino group on the carbonyl carbon. |

Computational studies, such as those employing Density Functional Theory (DFT), on analogous systems have provided deeper insights into the energetics and transition states of these cyclization reactions. These studies help in understanding the feasibility of different proposed pathways and the role of catalysts or reaction conditions.

Another potential transformation for this compound involves photochemical reactions. The nitro group can be photochemically active, and upon irradiation, it may undergo transformations that could lead to cyclization or other rearrangements. However, detailed mechanistic studies in this area for this specific compound are less common in the literature compared to reductive cyclization.

The table below summarizes the key mechanistic aspects of the primary chemical transformation of this compound based on analogous systems.

Table 2: Mechanistic Details of the Reductive Cyclization

| Mechanistic Aspect | Description |

| Initial Step | Reduction of the ortho-nitro group on the N-3 phenyl ring. |

| Key Intermediates | Nitroso, hydroxylamino, and amino derivatives. |

| Cyclization Step | Intramolecular nucleophilic attack of the reduced nitrogen species onto the C-4 carbonyl carbon of the quinazolinone ring. |

| Final Step | Dehydration to form the aromatic tetracyclic product, benzimidazo[1,2-c]quinazoline. |

| Driving Force | Formation of a thermodynamically stable, fused aromatic system. |

It is important to note that the specific reaction conditions, including the choice of reducing agent, solvent, and temperature, can significantly impact the reaction mechanism, the intermediates formed, and the final product yield. Further experimental and computational studies specifically on this compound would be beneficial for a more comprehensive understanding of its chemical transformations.

Molecular Interactions and Pre Clinical Biological Target Identification

Investigation of Molecular Mechanisms of Action for Quinazolinone Derivatives

Quinazolinone derivatives have been extensively studied to understand their molecular mechanisms of action, which are diverse and target various biological pathways implicated in diseases like cancer, microbial infections, and inflammatory disorders.

Enzyme Inhibition Studies

Quinazolinone derivatives have demonstrated inhibitory activity against a range of enzymes, highlighting their potential as therapeutic agents.

Kinases: Many quinazoline (B50416) derivatives act as protein kinase inhibitors, which is a key mechanism for their anticancer effects. mdpi.com They can interfere with the ATP-binding site of kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), crucial for cancer cell signaling and proliferation. mdpi.commdpi.com For instance, certain quinazoline sulfonamide derivatives have shown potent inhibitory activity against EGFR and VEGFR-2. mdpi.com Some derivatives have also been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, suggesting their potential in treating cancers with overexpressed CDK2. nih.gov

DNA Gyrase and Topoisomerase: Quinazolinone compounds have been identified as inhibitors of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.govnih.govdiva-portal.orgmdpi.com This makes them promising candidates for the development of new antibacterial agents, including against resistant strains like MRSA. nih.govnih.gov They function by stabilizing the gyrase-DNA cleavage complex, leading to stalled replication forks and ultimately bacterial cell death. mdpi.com

Carbonic Anhydrase: Several quinazolinone derivatives have been shown to be competitive inhibitors of carbonic anhydrase II (CA-II), an enzyme involved in various physiological and pathological processes, including glaucoma. nih.govdocumentsdelivered.comresearchgate.net The presence of a nitro group on the phenyl ring has been suggested to contribute significantly to the inhibitory activity. researchgate.net

SARS-CoV-2 Mpro: In the context of the COVID-19 pandemic, quinazolinone-based compounds have been identified as potential non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme critical for viral replication. nih.govnih.govmdpi.com Certain quinazolinone-peptido-nitrophenyl derivatives have exhibited anti-Mpro enzymatic activity. nih.gov

| Enzyme Target | Effect of Quinazolinone Derivatives | Example Compound/Derivative Class |

|---|---|---|

| Kinases (EGFR, VEGFR-2, CDK2) | Inhibition of ATP-binding site, leading to anti-proliferative effects. | Quinazoline sulfonamides, 3-methylquinazolinone derivatives. mdpi.comnih.gov |

| DNA Gyrase/Topoisomerase | Stabilization of the enzyme-DNA cleavage complex, resulting in antibacterial activity. | N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides. nih.govnih.gov |

| Carbonic Anhydrase II | Competitive inhibition, with potential applications in glaucoma treatment. | Quinazolinone derivatives with a nitro group substitution. nih.govdocumentsdelivered.comresearchgate.net |

| SARS-CoV-2 Mpro | Non-covalent inhibition of the main protease, hindering viral replication. | Quinazolinone-based nonpeptidic inhibitors, quinazolinone-peptido-nitrophenyl derivatives. nih.govnih.gov |

Receptor Binding and Cellular Signaling Pathway Modulation

Quinazolinone derivatives can modulate cellular signaling pathways by interacting with specific receptors.

Toll-like Receptor 4 (TLR4) and NF-κB Pathway: Substituted 4-aminoquinazolines have been identified as small molecule activators of the Toll-like receptor 4 (TLR4)/MD2 complex, a key component of the innate immune system. nih.govnih.govresearchgate.net This activation leads to the stimulation of the NF-κB signaling pathway, which plays a crucial role in immune and inflammatory responses. nih.govnih.gov The interaction is thought to occur primarily with MD-2, a co-receptor of TLR4. nih.govnih.gov The modulation of the TLR4/NF-κB pathway by quinazoline derivatives suggests their potential as immunomodulatory agents. researchgate.netfrontiersin.orgunimib.it

Mechanistic Aspects of Anti-Proliferative Activity in Cellular Models

The anti-proliferative activity of quinazolinone derivatives is often mediated through the induction of cell cycle arrest and apoptosis.

Cell Cycle Arrest: Numerous studies have demonstrated that quinazolinone derivatives can induce cell cycle arrest in cancer cells, frequently at the G2/M or G1 phase. mdpi.comnih.govtandfonline.comnih.govacs.org For example, a spiro-quinazolinone derivative was found to induce G0/G1 cell cycle arrest in leukemia stem-like cells. nih.gov Another quinazoline derivative, 04NB-03, was shown to induce G2/M phase arrest in hepatocellular carcinoma cells. nih.gov This arrest prevents cancer cells from proceeding through division, thereby inhibiting tumor growth.

Apoptosis Induction: Following cell cycle arrest, quinazolinone derivatives often trigger apoptosis, or programmed cell death. This can occur through various mechanisms, including the upregulation of pro-apoptotic proteins like Bax and caspases, and the downregulation of anti-apoptotic proteins such as Bcl-2. mdpi.comtandfonline.comnih.govnih.govrsc.org For instance, quinazolinone-chalcone hybrids have been shown to induce apoptosis by promoting the cleavage of caspase-3 and PARP-1. rsc.org The induction of apoptosis is a key indicator of the anticancer potential of these compounds.

| Cellular Process | Mechanism of Quinazolinone Derivatives | Observed Outcome in Cancer Cells |

|---|---|---|

| Cell Cycle Progression | Induction of cell cycle arrest at G1 or G2/M phase. mdpi.comnih.govtandfonline.comnih.govacs.org | Inhibition of cell proliferation. |

| Apoptosis | Upregulation of pro-apoptotic proteins (Bax, caspases) and downregulation of anti-apoptotic proteins (Bcl-2). mdpi.comtandfonline.comnih.govnih.govrsc.org | Programmed cell death of cancer cells. |

Antimicrobial Action Mechanisms

Quinazolinone derivatives exhibit antimicrobial properties through mechanisms that primarily target bacterial cell integrity.

Interaction with Bacterial Cell Wall: The antibacterial activity of quinazolinones, particularly against Gram-positive bacteria, is partly attributed to their ability to permeate the bacterial cell wall. nih.gov Some derivatives are known to inhibit penicillin-binding proteins (PBPs), which are crucial for the synthesis of the peptidoglycan layer of the cell wall. acs.orgmdpi.com

Inhibition of DNA Synthesis: As mentioned earlier, the inhibition of DNA gyrase by quinazolinone derivatives is a significant mechanism of their antibacterial action, disrupting essential DNA processes in bacteria. mdpi.comnih.gov

Antioxidant Activity Mechanisms

Some quinazolinone derivatives have been reported to possess antioxidant properties. The mechanisms underlying this activity are still under investigation but may involve the scavenging of free radicals and the modulation of oxidative stress pathways. eurjchem.com

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of quinazolinone derivatives.

Substitutions on the Quinazolinone Core: The nature and position of substituents on the quinazolinone ring system significantly influence biological activity. For instance, in the context of carbonic anhydrase inhibition, a nitro group on the phenyl ring at the 3-position has been found to be important for activity. researchgate.net For anticancer activity, substitutions at the C-2, C-4, C-6, and C-7 positions have been extensively explored. nih.govnih.gov Electron-donating groups at the C-6 and C-7 positions have been shown to enhance the activity of some EGFR inhibitors. nih.gov

Modifications for Specific Targets: SAR studies have guided the design of quinazolinone derivatives with improved selectivity for specific targets. For example, in the development of SARS-CoV-2 Mpro inhibitors, SAR analysis of substituents on the phenyl group at the 3-position revealed that substitutions at the 2'-position led to higher potency. nih.gov Similarly, for TLR4 activation, modifications at the 2 and 4 positions of the 4-aminoquinazoline scaffold have revealed trends in structure-activity relationships. nih.govnih.gov

| Compound Class | Key Structural Features for Activity | Target/Activity |

|---|---|---|

| Carbonic Anhydrase Inhibitors | Nitro group on the phenyl ring. researchgate.net | Carbonic Anhydrase II |

| EGFR Inhibitors | Electron-donating groups at C-6 and C-7. nih.gov | Anticancer |

| SARS-CoV-2 Mpro Inhibitors | Substitution at the 2'-position of the phenyl ring. nih.gov | Antiviral |

| TLR4 Activators | Modifications at the 2 and 4 positions of the 4-aminoquinazoline scaffold. nih.govnih.gov | Immunomodulation |

Correlation Between Substituent Position/Nature and Molecular Activity

The biological activity of the quinazolin-4-one scaffold is profoundly influenced by the nature and position of various substituents. Structure-Activity Relationship (SAR) studies have been instrumental in elucidating the impact of these modifications on the therapeutic potential of quinazolin-4-one derivatives. nih.govnih.gov The core structure, consisting of two aromatic rings fused to a pyrimidinone ring, offers multiple positions for substitution, primarily at the C2, N3, and positions 5 through 8 of the quinazoline ring system.

Research into a series of 2-phenyl-3-substituted quinazolin-4(3H)-ones has demonstrated that modifications at the N3 position are critical for their analgesic and anti-inflammatory activities. nih.gov For instance, the introduction of different amine-derived moieties via a dithiocarbamate (B8719985) linker at the N3 position resulted in compounds with significant biological effects. nih.gov Similarly, studies on other quinazolin-4-one series have shown that substituents at the N3 position can greatly modulate inhibitory potency against enzymes like the SARS-CoV-2 main protease (Mpro). nih.gov For example, replacing a hydrogen with a cyclopentyl group at N3 significantly increased potency, whereas bulky groups like tert-butyl or polar groups like hydroxyethyl (B10761427) were detrimental to activity. nih.gov

The substituent at the C2 position also plays a pivotal role in determining the pharmacological profile. In a study of 2-substituted quinazolines, it was found that a phenyl substitution at C2 was favorable for cytotoxic activity against cancer cell lines, while a naphthyl group at the same position was unfavorable. nih.gov Furthermore, the substitution pattern on this C2-phenyl ring is crucial; a 2-methoxyphenyl group, in conjunction with a basic side chain at position 8, conferred a remarkable antiproliferative profile against a majority of tested cancer cell lines. nih.govmdpi.com The demethylation of this methoxy (B1213986) group to a hydroxyl group, however, led to a significant reduction in antiproliferative activity. nih.gov

Substitutions on the benzene (B151609) ring of the quinazoline core (positions 5, 6, 7, and 8) also contribute to the molecule's activity. The introduction of a basic side chain at the C8 position has been explored to optimize interactions with the hinge region of kinases. mdpi.com Conversely, the loss of DNA-dependent protein kinase inhibitory activity for some 2-morpholino-quinazolin-4-ones was attributed to tautomerization, which could be influenced by the substitution pattern on the heterocyclic ring. researchgate.net SAR studies have consistently highlighted that the strategic placement of polar side chains and substituted anilines is key to optimizing both the activity and the pharmacokinetic profile of these compounds. nih.gov

The following table summarizes the observed effects of various substituents on the molecular activity of quinazolin-4-one derivatives based on available research findings.

| Position | Substituent | Effect on Activity | Reference |

| N3 | Various amines (via dithiocarbamate linker) | Significant analgesic and anti-inflammatory activity. nih.gov | nih.gov |

| N3 | Cyclopentyl | Significantly increased inhibitory potency against SARS-CoV-2 Mpro. nih.gov | nih.gov |

| N3 | Tert-butyl, Hydroxyethyl, Biphenylyl | Decreased inhibitory potency against SARS-CoV-2 Mpro. nih.gov | nih.gov |

| C2 | Phenyl | Favorable for cytotoxic activity. nih.gov | nih.gov |

| C2 | Naphthyl | Unfavorable for cytotoxic activity. nih.gov | nih.gov |

| C2-Phenyl | 2-Methoxyphenyl (with C8 basic side chain) | Remarkable antiproliferative activity. nih.govmdpi.com | nih.govmdpi.com |

| C2-Phenyl | 2-Hydroxyphenyl | Significantly reduced antiproliferative activity compared to methoxy analog. nih.gov | nih.gov |

| C8 | Basic aminoalkyl side chain | Aims to optimize interaction with the hinge region of kinases. mdpi.com | mdpi.com |

Conformational Analysis and Bioactive Conformations in Molecular Recognition

The three-dimensional structure and conformational flexibility of 3-(2-Nitrophenyl)quinazolin-4-one are critical determinants of its interaction with biological targets. Conformational analysis provides insight into the energetically favorable spatial arrangements of the molecule, which in turn dictates its ability to fit into the binding pocket of a receptor or enzyme.

The quinazolin-4-one core is a relatively rigid, planar system. However, the rotational freedom around the N3-C1' single bond (connecting the quinazoline nitrogen to the nitrophenyl ring) allows the molecule to adopt various conformations. The relative orientation of the 2-nitrophenyl ring with respect to the quinazolinone plane is a key conformational feature. Theoretical studies on related structures, such as chalcones containing a nitrophenyl group, indicate that the presence and position of the nitro group can influence conformational preferences, such as favoring s-cis over s-trans conformers due to electronic delocalization effects. ufms.br The nitro group, being electron-withdrawing, affects the electronic distribution and can participate in intramolecular interactions that stabilize certain conformations. ufms.brscielo.br

In the context of molecular recognition, the bioactive conformation is the specific three-dimensional shape that the molecule adopts when it binds to its biological target. This conformation may not necessarily be the lowest energy conformation in solution. The binding process itself can induce conformational changes in both the ligand and the target protein. For quinazolin-4-one derivatives, the ability to adopt a specific conformation that allows key functional groups to form hydrogen bonds and other favorable interactions within the active site is crucial for activity. researchgate.net

A critical aspect of the conformational behavior of quinazolin-4-ones is the potential for keto-enol tautomerism. The quinazolin-4-one form can exist in equilibrium with its 4-hydroxyquinazoline (B93491) tautomer. This tautomerization results in the aromatization of the heterocyclic ring, which can significantly alter the molecule's conformation and planarity. researchgate.net This change in shape and hydrogen bonding capability can drastically affect its binding affinity for a receptor. For instance, the loss of activity in certain quinazolin-4-one-based kinase inhibitors has been attributed to this tautomeric shift, which alters the conformation and disrupts crucial hydrogen bonding interactions between the compound's 4-carbonyl oxygen and the receptor. researchgate.net Understanding the conformational landscape and the factors that govern it is therefore essential for the rational design of potent and selective this compound-based therapeutic agents.

Computational and Theoretical Chemistry Applications

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net It is widely used to predict the interaction between a small molecule (ligand) and a protein at the atomic level, allowing for the characterization of the binding mode and affinity. nih.govresearchgate.net

Molecular docking studies have been instrumental in analyzing the interactions of quinazolinone derivatives with various protein targets. For instance, in studies involving similar quinazolinone structures, docking simulations have revealed key interactions such as hydrogen bonding and pi-alkyl interactions with amino acid residues in the active sites of enzymes. nih.gov The quinazolinone moiety itself can act as a hydrogen bond donor or acceptor, contributing to the stability of the ligand-protein complex. ekb.eg The interactions are crucial for the biological activity of the compounds and can include hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.net The specific orientation and interactions of the 2-nitrophenyl group are of particular interest as they can significantly influence the binding affinity and selectivity of the compound. The introduction of a nitro group can potentially form stable interactions with active site residues, enhancing binding affinity. nih.gov

A key output of molecular docking simulations is the prediction of the binding affinity, often expressed as a docking score or binding energy, which estimates the strength of the interaction between the ligand and the protein. researchgate.net Lower binding energies typically indicate a more stable complex. For various quinazolinone derivatives, docking studies have predicted binding affinities in the range of -7.9 to -9.6 kcal/mol against certain protein targets. ekb.eg These predictions are valuable for prioritizing compounds for further experimental testing. chemrxiv.org The binding affinity is influenced by the various substituents on the quinazolinone core. researchgate.net

Table 1: Predicted Binding Affinities of Selected Quinazolinone Derivatives

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Quinazolinone Derivative 1 | Cyclooxygenase-2 (COX-2) | -10.32 |

| Quinazolinone Derivative 2 | Main Protease (Mpro) | -9.6 |

| Quinazolinone Derivative 3 | Main Protease (Mpro) | -7.9 |

Note: This table presents hypothetical data based on typical ranges found in the literature for similar compounds and is for illustrative purposes.

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of molecules. epstem.net These methods are used to calculate a variety of molecular properties that are not easily accessible through experimental techniques. nih.govyoutube.com

The electronic structure of a molecule is fundamental to its chemical behavior. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. wuxibiology.com The difference between these energies, known as the HOMO-LUMO energy gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. schrodinger.com A smaller energy gap suggests that the molecule is more reactive. wuxibiology.com For nitrophenyl-containing compounds, the HOMO and LUMO are often localized on different parts of the molecule, indicating potential for intramolecular charge transfer. researchgate.net

Other important electronic properties include electron affinity (the energy released when an electron is added to a neutral atom or molecule to form a negative ion) and ionization potential (the energy required to remove an electron from a gaseous atom or ion). These values provide further insight into the molecule's reactivity and potential for forming chemical bonds.

Table 2: Calculated Electronic Properties of a Representative Nitrophenyl Compound

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -5.0720 |

| LUMO Energy | -2.9035 |

| HOMO-LUMO Energy Gap | 2.1685 |

| Ionization Potential | 5.0720 |

| Electron Affinity | 2.9035 |

Note: This table presents data for a related nitrophenyl compound from the literature and is for illustrative purposes. researchgate.net

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These include:

Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO energy gap.

Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electronegativity (χ): The ability of an atom or molecule to attract electrons. It is the negative of the average of the HOMO and LUMO energies.

Electrophilicity (ω): A measure of the molecule's ability to act as an electrophile.

These indices are valuable for predicting the reactive nature of 3-(2-Nitrophenyl)quinazolin-4-one and its potential to participate in various chemical reactions.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for understanding and predicting how a molecule will interact with other molecules. The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (typically colored blue), which are prone to nucleophilic attack. researchgate.netresearchgate.net For a molecule like this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro group and the carbonyl group of the quinazolinone ring, indicating these as potential sites for hydrogen bonding or interaction with positively charged species. nih.govscispace.comchemrxiv.org The distribution of electrostatic potential is crucial for understanding ligand-receptor complementarity. scispace.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. frontiersin.org For quinazolinone derivatives, QSAR studies are instrumental in predicting the biological activities of newly designed compounds and understanding the structural features essential for their therapeutic effects. frontiersin.orgresearchgate.net

In the context of quinazolinone-based compounds, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully employed. nih.govrsc.org These models generate 3D contour maps that highlight the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties influence the biological activity. nih.gov For instance, research on a series of quinazolinone derivatives as inhibitors of matrix metalloproteinase-13 (MMP-13) revealed that electrostatic, hydrophobic, and hydrogen-bond acceptor fields were the primary determinants of their inhibitory activity. nih.gov

While specific QSAR models for this compound are not extensively detailed in the provided search results, the general applicability of these methods to the quinazolinone scaffold is well-established for various therapeutic targets, including anticancer and antimicrobial agents. rsc.orgnih.govnih.gov These studies consistently demonstrate that modifications to the substituents on the quinazolinone core significantly impact the compound's interaction with biological targets. The insights gained from such QSAR models are crucial for the rational design of more potent and selective derivatives. frontiersin.org

Table 1: Key Findings from QSAR Studies on Quinazolinone Derivatives

| Study Focus | Key Findings | Reference |

| Antitumor Agents | A predictive 3D-QSAR model was built to guide the structural optimization of quinazolinone derivatives containing hydrazone units for improved antitumor activity. | rsc.org |

| MMP-13 Inhibitors | CoMFA and CoMSIA models identified that electrostatic, hydrophobic, and hydrogen-bond acceptor fields are crucial for the activity of quinazolinone-based MMP-13 inhibitors. | nih.gov |

| Antifolates | A robust QSAR model provided guidelines for the structural optimization of 4(3H)-quinazolinone derivatives as thymidylate synthase inhibitors. | nih.gov |

| Osteosarcoma Drugs | A stable 3D-QSAR model with high predictive power was developed for quinazoline (B50416) compounds, with the electrostatic field being the most significant contributor to activity. | frontiersin.org |

Conformational Analysis and Molecular Dynamics Simulations for Dynamic Behavior

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. These techniques provide insights into the flexibility of the molecule, its preferred three-dimensional arrangements (conformations), and its interaction with biological macromolecules like proteins and nucleic acids.

For quinazolinone derivatives, MD simulations have been widely used to investigate the stability of ligand-protein complexes. nih.govtandfonline.comresearchgate.net These simulations can reveal crucial information about the binding modes and the key amino acid residues involved in the interaction. nih.gov For example, a 100ns MD simulation of a quinazolinone derivative (compound 1f) with PARP1 and STAT3 showed stable interactions, indicating its potential as a dual inhibitor. tandfonline.com

The dynamic behavior of the protein-ligand complex is often analyzed by calculating the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). researchgate.netnih.gov A stable RMSD value over the simulation time suggests that the ligand remains in the binding pocket of the protein, indicating a stable complex. researchgate.netnih.gov RMSF analysis, on the other hand, helps to identify the flexibility of different parts of the protein and the ligand. researchgate.net

In a study of quinazolinone derivatives as MMP-13 inhibitors, MD simulations revealed that hydrogen bonding interactions with specific residues like Ser250 and Gly248 were critical for the enhanced activity of the designed compounds. nih.gov Similarly, MD simulations of a quinazolinone derivative in the active site of Topoisomerase II validated its strong binding affinity and stability, supporting its potential as an anticancer agent. researchgate.net The presence of the nitrophenyl group in this compound is expected to influence its conformational preferences and interactions with target proteins, a hypothesis that can be rigorously tested using MD simulations. nih.gov

Table 2: Applications of Molecular Dynamics Simulations in Quinazolinone Research

| System Studied | Key Insights from MD Simulations | Reference |

| Quinazolinone derivatives as PARP1 and STAT3 dual inhibitors | Confirmed the stability of the ligand-protein complex over a 100ns simulation, supporting the potential for dual inhibition. | tandfonline.com |

| Quinazolinone derivatives as MMP-13 inhibitors | Revealed the importance of hydrogen bonding with specific residues (Ser250, Gly248) for enhanced inhibitor activity. | nih.gov |

| Quinazolinone derivative with Topoisomerase II | Validated the strong binding affinity and structural stability of the ligand-receptor complex over time. | researchgate.net |

| Quinazolinone-morpholine hybrids as anti-lung-cancer agents | Showed strong and stable hydrogen bond interactions with the active sites of VEGFR1 and VEGFR2 for over 90% of the simulation time. | nih.gov |

Advanced Spectroscopic and Diffraction Based Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical shifts, multiplicities, and correlations of atomic nuclei, a complete picture of the molecular skeleton and proton environments can be assembled.

1H NMR Data Interpretation and Proton Environments

The ¹H NMR spectrum of 3-(2-Nitrophenyl)quinazolin-4-one would be expected to show distinct signals for each of the eight aromatic protons.

Quinazolinone Ring Protons: The four protons on the benzo portion of the quinazolinone system would typically appear as a complex multiplet system in the aromatic region (approximately δ 7.5-8.5 ppm). The proton at position 5, being adjacent to the carbonyl group, would likely resonate at the most downfield position of this system.

Nitrophenyl Ring Protons: The four protons on the 2-nitrophenyl substituent would also produce signals in the aromatic region. Due to the electron-withdrawing nature of the nitro group, these protons would be deshielded. The proximity of this ring to the quinazolinone core would influence their chemical shifts due to anisotropic effects.

Singlet Proton: The proton at position 2 of the quinazolinone ring would appear as a distinct singlet, likely in the downfield aromatic region (δ 8.0-9.0 ppm), as it is positioned between two nitrogen atoms and adjacent to an aromatic system.

Interactive Data Table: Expected ¹H NMR Signals

| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Quinazolinone H-2 | 8.0 - 9.0 | Singlet (s) |

| Quinazolinone H-5 | 8.0 - 8.5 | Doublet of doublets (dd) |

| Quinazolinone H-6, H-7, H-8 | 7.5 - 8.2 | Multiplets (m) |

| Nitrophenyl H-3' | 7.8 - 8.2 | Doublet of doublets (dd) |

13C NMR Data Interpretation and Carbon Skeletal Features

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon framework.

Carbonyl Carbon: The most downfield signal would be attributed to the C-4 carbonyl carbon, typically appearing in the range of δ 160-165 ppm.

Aromatic Carbons: The twelve aromatic carbons would resonate in the δ 120-150 ppm region. The carbon bearing the nitro group (C-2') and the carbons of the quinazolinone ring attached to nitrogen (C-2, C-8a) would be expected at specific shifts influenced by the heteroatoms.

Quaternary Carbons: Carbons C-4a and C-8a in the quinazolinone ring, and C-1' and C-2' in the nitrophenyl ring, would be identifiable as quaternary carbons by techniques such as DEPT (Distortionless Enhancement by Polarization Transfer).

Interactive Data Table: Expected ¹³C NMR Signals

| Carbon Position | Expected Chemical Shift (δ, ppm) |

|---|---|

| Quinazolinone C-4 (C=O) | 160 - 165 |

| Quinazolinone C-2 | 145 - 150 |

| Quinazolinone C-8a | 147 - 152 |

| Nitrophenyl C-2' (C-NO₂) | 145 - 150 |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals. acs.org

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity between adjacent protons within the quinazolinone's benzene (B151609) ring and within the nitrophenyl ring. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the direct assignment of each carbon atom that has an attached proton. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is invaluable for identifying the connectivity between different parts of the molecule, for example, linking the protons on the nitrophenyl ring to the quaternary carbons of the quinazolinone ring via the N-C bond, and for assigning the quaternary carbons. mdpi.com

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

C=O Stretch: A strong absorption band around 1680-1660 cm⁻¹ corresponding to the stretching vibration of the quinazolinone carbonyl group.

N-O Stretch: Two strong bands characteristic of the nitro group, typically around 1530-1500 cm⁻¹ (asymmetric stretch) and 1350-1330 cm⁻¹ (symmetric stretch).

C=N Stretch: An absorption in the 1615-1575 cm⁻¹ region for the C=N bond within the pyrimidine (B1678525) ring.

C-H Stretch: Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H | >3000 | Medium |

| C=O (Amide) | 1680 - 1660 | Strong |

| C=N | 1615 - 1575 | Medium-Strong |

| NO₂ (Asymmetric) | 1530 - 1500 | Strong |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can help confirm its structure. For this compound (MW = 267.24), the mass spectrum would show a molecular ion peak (M⁺) at m/z 267.

The fragmentation pattern would likely involve characteristic losses:

Loss of NO₂ (46 Da) to give a fragment at m/z 221.

Loss of CO (28 Da) from the quinazolinone ring.

Cleavage of the N-C bond connecting the two ring systems.

Further fragmentation of the quinazolinone and nitrophenyl rings.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

For this compound, an X-ray crystal structure would confirm:

The planarity of the quinazolinone ring system.

Details of intermolecular interactions in the crystal lattice, such as π-π stacking or hydrogen bonding, which dictate the crystal packing.

Currently, no published crystal structure for this specific compound is available in the Cambridge Structural Database.

Single-Crystal X-ray Diffraction Data Analysis

The single-crystal X-ray diffraction analysis of (S)-2-(3-Nitrophenyl)-1,2-dihydroquinazolin-4(3H)-one reveals its precise molecular structure and crystallographic parameters. The compound crystallizes in the monoclinic system, which is a common crystal system for organic molecules.

The key crystallographic data obtained from the single-crystal X-ray diffraction experiment are summarized in the interactive table below. These parameters define the unit cell, which is the fundamental repeating unit of the crystal lattice.

| Parameter | Value |

| Chemical Formula | C₁₄H₁₁N₃O₃ |

| Formula Weight | 269.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.9766 (13) |

| b (Å) | 9.8626 (9) |

| c (Å) | 11.7636 (14) |

| α (°) | 90 |

| β (°) | 109.697 (7) |

| γ (°) | 90 |

| Volume (ų) | 1199.0 (2) |

| Z | 4 |

| Temperature (K) | 113 (2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) (g/cm³) | 1.491 |

| Absorption Coefficient (μ) (mm⁻¹) | 0.11 |

Data for (S)-2-(3-Nitrophenyl)-1,2-dihydroquinazolin-4(3H)-one, a related compound.

The structure of (S)-2-(3-Nitrophenyl)-1,2-dihydroquinazolin-4(3H)-one consists of a dihydroquinazolinone core, which is composed of two fused six-membered rings, and a nitrophenyl ring attached via a C-C single bond. nih.gov The pyrimidine ring of the dihydroquinazolinone system adopts an envelope conformation. nih.gov

Crystal Packing and Intermolecular Hydrogen Bonding Networks

The arrangement of molecules in the crystal lattice, known as crystal packing, is stabilized by a network of intermolecular interactions. In the case of (S)-2-(3-Nitrophenyl)-1,2-dihydroquinazolin-4(3H)-one, hydrogen bonding plays a crucial role in the formation of a stable three-dimensional supramolecular architecture.

The two N-H groups present in the molecule act as hydrogen bond donors, while the oxygen atom of the ketone group serves as a hydrogen bond acceptor. nih.gov These interactions lead to the formation of a two-dimensional network. Specifically, two N-H groups from symmetry-related molecules form an R²₂(8) ring motif. This motif is a common feature in crystal engineering, where two molecules are linked by two hydrogen bonds. Another N-H group then connects these motifs, extending the structure into a two-dimensional network parallel to the (10-1) plane. nih.gov

The geometry of the key hydrogen bonds is detailed in the interactive table below. The bond lengths and angles are indicative of moderately strong hydrogen bonding interactions.

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1—H1···O1ⁱ | 0.857 (9) | 2.075 (10) | 2.9318 (19) | 179.3 (19) |

| N2—H2···O1ⁱⁱ | 0.853 (9) | 2.165 (11) | 2.9837 (18) | 160.9 (17) |

Symmetry codes: (i) x, y, z; (ii) x, y-1, z. Data for (S)-2-(3-Nitrophenyl)-1,2-dihydroquinazolin-4(3H)-one, a related compound. nih.gov

These hydrogen bonding networks are critical in determining the physical properties of the solid, such as its melting point and solubility. The specific arrangement of molecules can also influence the biological activity of a compound by affecting how it interacts with its target.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Chemo/Regioselectivity

The synthesis of quinazolinones has been a subject of intense research, leading to a variety of methods. thieme-connect.comrsc.org However, the pursuit of more efficient, sustainable, and selective synthetic routes remains a key objective. For 3-(2-nitrophenyl)quinazolin-4-one, future research could focus on:

Organocatalytic Approaches: Recent advancements have highlighted the use of organocatalysis for the synthesis of quinazolinones, offering a metal-free and environmentally benign alternative. frontiersin.org Future studies could explore novel organocatalysts to improve the yield and purity of this compound, potentially lowering the cost and environmental impact of its production.

Metal-Catalyzed Cross-Coupling Reactions: Transition-metal-catalyzed reactions are pivotal in modern organic synthesis. mdpi.com The development of new palladium- or copper-catalyzed methods could enable more efficient and regioselective construction of the quinazolinone core and the introduction of the 2-nitrophenyl group. nih.gov

Green Chemistry Approaches: The use of nanocatalysts, recyclable supports, and greener reaction media is a growing trend in chemical synthesis. tandfonline.com Research into applying these principles to the synthesis of this compound could lead to more sustainable and cost-effective manufacturing processes.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. The development of a flow-based synthesis for this compound would be a significant step towards its large-scale production for further investigation.

Table 1: Comparison of Synthetic Methodologies for Quinazolinones

| Methodology | Advantages | Potential for this compound | Key Research Focus |

| Organocatalysis | Metal-free, environmentally benign, high chemo- and enantioselectivity. frontiersin.org | Development of specific catalysts for the target molecule to enhance yield and purity. | Design of novel, highly efficient organocatalysts. frontiersin.org |

| Metal-Catalysis | High efficiency, broad substrate scope, good functional group tolerance. mdpi.com | Exploration of new catalyst systems for improved regioselectivity and milder reaction conditions. | Development of novel palladium and copper catalyst systems. nih.gov |

| Green Chemistry | Use of renewable resources, reduced waste, safer reaction conditions. tandfonline.com | Application of nanocatalysts and recyclable supports for a more sustainable synthesis. | Design of eco-friendly and reusable catalytic systems. tandfonline.com |

| Flow Chemistry | Enhanced safety, improved scalability, precise reaction control. | Development of a continuous flow process for efficient and reproducible synthesis. | Optimization of reaction parameters in a flow reactor. |

Exploration of Underinvestigated Reaction Pathways and Transformation Mechanisms

Beyond its synthesis, the reactivity of the this compound scaffold offers avenues for creating novel derivatives with potentially enhanced properties. Future research in this area could include:

Fused-Ring Systems: The synthesis of 2,3-fused quinazolinones has gained attention due to their unique structural and biological properties. rsc.org Investigating the annulation reactions of this compound could lead to novel polycyclic compounds with interesting biological profiles.

C-H Functionalization: Direct C-H functionalization is a powerful tool for modifying complex molecules. Exploring the selective functionalization of the quinazolinone or the nitrophenyl ring of the target compound could provide rapid access to a library of new derivatives.

Transformations of the Nitro Group: The nitro group is a versatile functional group that can be reduced to an amino group, which can then be further modified. A systematic investigation into the reduction of the nitro group in this compound and subsequent derivatization of the resulting amine would be a fruitful area of research.

Advanced Computational Modeling for De Novo Compound Design and Mechanistic Insights

Computational chemistry has become an indispensable tool in modern drug discovery. nih.gov For this compound, computational approaches can guide the design of new analogues and provide a deeper understanding of its behavior.

3D-QSAR and Pharmacophore Modeling: Three-dimensional quantitative structure-activity relationship (3D-QSAR) and pharmacophore modeling can be used to understand the key structural features required for a specific biological activity. frontiersin.org These models can then be used to design new derivatives of this compound with improved potency and selectivity.

Molecular Docking and Dynamics Simulations: Molecular docking can predict the binding mode of this compound and its analogues to various biological targets. nih.gov Molecular dynamics simulations can then be used to study the stability of these interactions and to understand the dynamic behavior of the ligand-receptor complex. nih.gov

DFT Calculations: Density Functional Theory (DFT) calculations can be employed to study the electronic structure and reactivity of this compound, providing insights into its reaction mechanisms and spectroscopic properties. frontiersin.org

Table 2: Computational Approaches for Quinazolinone Research

| Computational Method | Application | Potential for this compound |

| 3D-QSAR | Identifies quantitative relationships between the 3D structure of molecules and their biological activity. frontiersin.org | To build predictive models for designing more potent analogues. |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target. nih.gov | To identify potential biological targets and understand binding interactions. |

| Molecular Dynamics | Simulates the physical movements of atoms and molecules. nih.gov | To assess the stability of ligand-target complexes and explore conformational changes. |

| DFT Calculations | Studies the electronic structure of molecules. frontiersin.org | To understand reactivity, reaction mechanisms, and spectroscopic properties. |

Identification of Novel Biological Targets and Therapeutic Applications (Pre-Clinical)

The quinazolinone scaffold is known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govacgpubs.orgmdpi.com While the specific biological profile of this compound is not extensively documented, future preclinical research could uncover its therapeutic potential.

Broad-Spectrum Biological Screening: A comprehensive screening of this compound against a diverse panel of biological targets, including various cancer cell lines, bacteria, fungi, and viruses, could reveal novel therapeutic applications. nih.govnih.gov

Target-Based Screening: Based on the known activities of other quinazolinone derivatives, this compound could be specifically tested for its inhibitory activity against key enzymes such as EGFR, c-Src, and STAT3, which are implicated in cancer. nih.govnih.govnih.gov

Molecular Hybridization: The strategy of creating hybrid molecules by combining the quinazolinone scaffold with other pharmacologically active moieties has shown promise in developing new drugs with improved efficacy. nih.gov Designing and synthesizing hybrids of this compound could lead to novel compounds with enhanced biological activity.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of large datasets and the generation of novel molecular structures. nih.govmdpi.com

De Novo Drug Design: Generative AI models can be trained on large chemical databases to design novel quinazolinone derivatives with desired physicochemical and biological properties. nih.gov This approach could be used to generate new analogues of this compound with optimized activity profiles.

Predictive Modeling: Machine learning models can be developed to predict the biological activity, toxicity, and pharmacokinetic properties of quinazolinone derivatives. nih.govnih.gov Such models could be used to prioritize the synthesis and testing of the most promising analogues of this compound.

Retrosynthesis Prediction: AI-powered tools can assist in planning the synthesis of novel compounds by suggesting viable synthetic routes. researchgate.net This could accelerate the discovery and development of new derivatives based on the this compound scaffold.

Q & A

Q. What safety precautions are essential when handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.